

Spectroscopic Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)-2-oxoacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(3-bromophenyl)-2-oxoacetate**, a key intermediate in various synthetic pathways. The information presented herein is essential for the accurate identification and characterization of this compound in research and development settings. While a complete set of experimentally verified data for this specific molecule is not readily available in the public domain, this document compiles predicted values and data from closely related analogs to offer a robust spectroscopic profile.

Molecular Structure and Properties

- IUPAC Name: **Ethyl 2-(3-bromophenyl)-2-oxoacetate**
- CAS Number: 62123-80-2[1][2]
- Molecular Formula: C₁₀H₉BrO₃[1]
- Molecular Weight: 257.08 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for **Ethyl 2-(3-bromophenyl)-2-oxoacetate**. These values are derived from literature data for structurally

similar compounds and are intended to serve as a reference for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.15	t (J ≈ 1.8 Hz)	1H	H-2' (Ar-H)
~7.95	dt (J ≈ 7.8, 1.2 Hz)	1H	H-6' (Ar-H)
~7.70	ddd (J ≈ 8.0, 2.0, 1.0 Hz)	1H	H-4' (Ar-H)
~7.40	t (J ≈ 7.9 Hz)	1H	H-5' (Ar-H)
4.47	q (J = 7.1 Hz)	2H	-OCH ₂ CH ₃
1.43	t (J = 7.1 Hz)	3H	-OCH ₂ CH ₃

Predicted data is based on analogous compounds like ethyl 2-(3-chlorophenyl)-2-oxoacetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~185.0	C=O (keto)
~163.5	C=O (ester)
~137.0	C-3' (Ar-C)
~134.5	C-1' (Ar-C)
~132.0	C-6' (Ar-C)
~130.5	C-5' (Ar-C)
~128.0	C-2' (Ar-C)
~123.0	C-4' (Ar-C)
62.5	-OCH ₂ CH ₃
14.0	-OCH ₂ CH ₃

Predicted data is based on analogous compounds and general principles of ¹³C NMR spectroscopy.[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1690	Strong	C=O stretch (keto)
~1590, 1470	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-Br stretch

Predicted data is based on characteristic group frequencies and data for similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments

m/z	Interpretation
256/258	[M] ⁺ (Molecular ion peak with Br isotopes)
183/185	[M - COOC ₂ H ₅] ⁺
155/157	[M - COOC ₂ H ₅ - CO] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as **Ethyl 2-(3-bromophenyl)-2-oxoacetate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the spectrum with proton decoupling.
- Set the spectral width to cover the range of 0 to 220 ppm.
- Use a relaxation delay of 2-5 seconds.
- Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

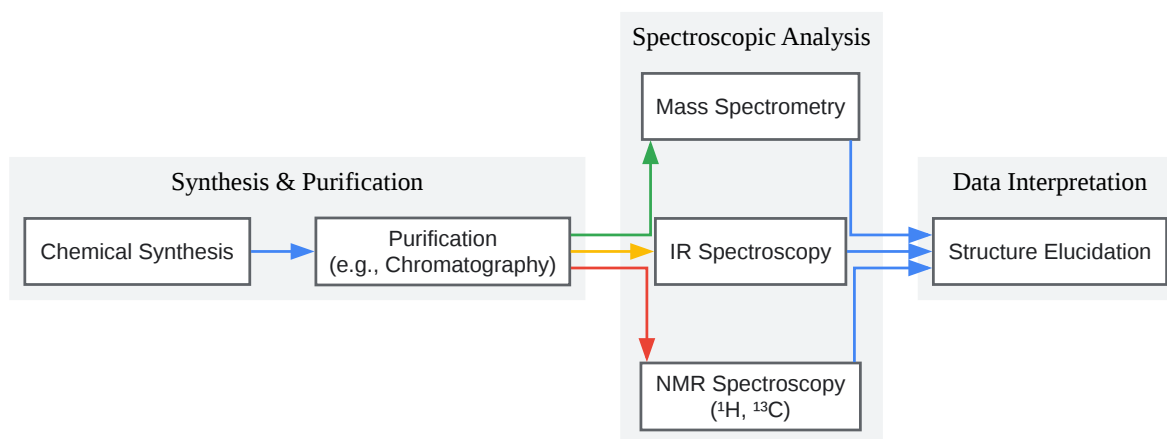
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquisition:
 - For EI, use a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. 62123-80-2|Ethyl 2-(3-bromophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]
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- 3. docbrown.info [docbrown.info]
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